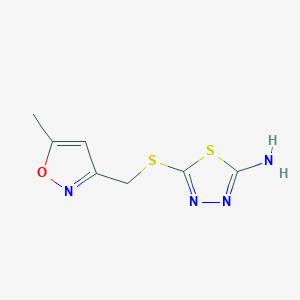

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Description

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 5-methylisoxazole moiety at position 5 and an amine group at position 2. This structure combines the electron-rich 1,3,4-thiadiazole ring, known for its pharmacological versatility, with the bioisosteric 5-methylisoxazole group, which may enhance metabolic stability and target binding affinity.

Properties

Molecular Formula |

C7H8N4OS2 |

|---|---|

Molecular Weight |

228.3 g/mol |

IUPAC Name |

5-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H8N4OS2/c1-4-2-5(11-12-4)3-13-7-10-9-6(8)14-7/h2H,3H2,1H3,(H2,8,9) |

InChI Key |

LCTJUKBNMVDILQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CSC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the formation of the isoxazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with carbon disulfide under basic conditions . The final coupling step involves the reaction of the isoxazole derivative with the thiadiazole derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the isoxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,4-thiadiazol-2-amine scaffold is widely explored due to its tunable substituents and diverse bioactivity. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Physicochemical Properties

- LogP : The target compound’s logP is estimated at ~2.5 (calculated via analogy to and ), balancing lipophilicity for membrane penetration and aqueous solubility for bioavailability.

- Thermodynamic Stability : Methylisoxazole-thiadiazole hybrids are predicted to have higher thermal stability (Tₘ ~ 180°C) compared to thiophene analogs (Tₘ ~ 150°C) due to rigid heteroaromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.